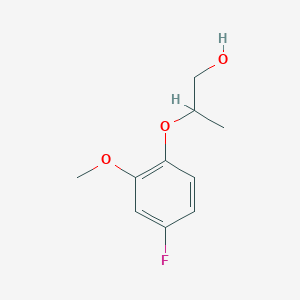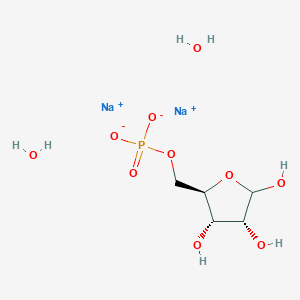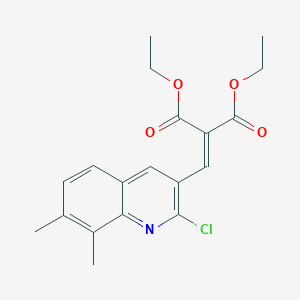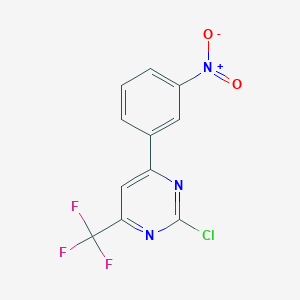
(1r,4r)-Methyl 4-(isocyanatomethyl)cyclohexanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1r,4r)-Methyl 4-(isocyanatomethyl)cyclohexanecarboxylate is an organic compound with a unique structure that includes a cyclohexane ring substituted with an isocyanatomethyl group and a carboxylate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1r,4r)-Methyl 4-(isocyanatomethyl)cyclohexanecarboxylate typically involves the following steps:
Starting Material: The synthesis begins with cyclohexane, which is functionalized to introduce the necessary substituents.
Functional Group Introduction:
Esterification: The carboxylate ester group is introduced through esterification reactions, often using methanol and an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure efficient reactions.
Purification: Employing purification techniques such as distillation or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: (1r,4r)-Methyl 4-(isocyanatomethyl)cyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The isocyanatomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Nucleophiles: Nucleophiles such as amines and alcohols can react with the isocyanatomethyl group.
Major Products:
Oxidation Products: Oxidation can yield compounds with additional oxygen-containing functional groups.
Reduction Products: Reduction can produce compounds with lower oxidation states.
Substitution Products: Substitution reactions can result in the formation of new derivatives with different substituents.
Wissenschaftliche Forschungsanwendungen
(1r,4r)-Methyl 4-(isocyanatomethyl)cyclohexanecarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (1r,4r)-Methyl 4-(isocyanatomethyl)cyclohexanecarboxylate involves its interaction with molecular targets, such as enzymes or receptors. The isocyanatomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their activity. This interaction can affect various biochemical pathways and result in specific biological effects.
Vergleich Mit ähnlichen Verbindungen
(1r,4r)-Methyl 4-(aminomethyl)cyclohexanecarboxylate: Similar structure but with an aminomethyl group instead of an isocyanatomethyl group.
(1r,4r)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate: Contains a hydroxymethyl group instead of an isocyanatomethyl group.
Uniqueness: (1r,4r)-Methyl 4-(isocyanatomethyl)cyclohexanecarboxylate is unique due to the presence of the isocyanatomethyl group, which imparts distinct reactivity and potential applications compared to its analogs. The isocyanatomethyl group allows for specific interactions with nucleophiles, making it valuable in synthetic chemistry and potential therapeutic applications.
Eigenschaften
Molekularformel |
C10H15NO3 |
|---|---|
Molekulargewicht |
197.23 g/mol |
IUPAC-Name |
methyl 4-(isocyanatomethyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H15NO3/c1-14-10(13)9-4-2-8(3-5-9)6-11-7-12/h8-9H,2-6H2,1H3 |
InChI-Schlüssel |
HVZZVWWGZYALIN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CCC(CC1)CN=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13726588.png)








![7-Bromo-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B13726631.png)



